2-cyclohexyl-N-cyclopropylcyclohexan-1-amine
Overview
Description
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is a chemical compound with the CAS Number: 1152956-96-1 . It has a molecular weight of 221.39 and its IUPAC name is N-cyclopropylbi(cyclohexan)-2-amine .
Physical and Chemical Properties The compound is a liquid at room temperature . Its InChI code is 1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2 .
Scientific Research Applications
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives : A study by Ghorbani‐Vaghei and Amiri (2014) demonstrated the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This synthesis was facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Ring-opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes : Nambu, Fukumoto, Hirota, and Yakura (2014) developed an efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This reaction provided 2-substituted tetrahydroindol-4-ones in good yields, which could be converted into 2-substituted 4-hydroxyindole derivatives via a synthetically useful indoline intermediate (Nambu et al., 2014).
Reactions Catalyzed by Group IB and IIB Metal Compounds : Saegusa, Ito, Kobayashi, Hirota, and Yoshioka (1969) explored how Group IB and IIB metal compounds catalyze the reaction of isocyanides with amines to produce formamidines. They found that the reaction of cyclohexyl isocyanide with piperidine was notably accelerated by these catalysts, proposing a mechanism involving a mixed ligand complex (Saegusa et al., 1969).
Desymmetrization of Cyclohexa-2,5-dienes : A study by Lebeuf, Robert, Schenk, and Landais (2006) demonstrated that intramolecular hydroamination of cyclohexa-2,5-dienes led with high selectivity to bicyclic allylic amines. This reaction likely involved a diastereoselective protonation of a pentadienyl anion, followed by addition of a lithium amide across the double bond of the resulting 1,3-diene, concluding with a highly regioselective protonation of the final allylic anion (Lebeuf et al., 2006).
Carbene-Catalyzed α-Carbon Amination of Chloroaldehydes : Huang, Chen, Mou, Luo, Li, Li, Xue, Jin, and Chi (2019) developed an NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents and four-atom synthons. This reaction provided optically enriched dihydroquinoxalines, core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Properties
IUPAC Name |
2-cyclohexyl-N-cyclopropylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXCRDTESKNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.